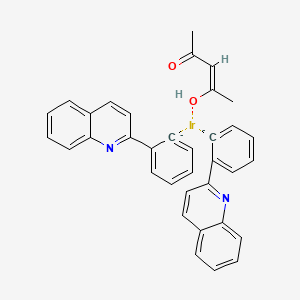

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline

Beschreibung

The compound "(Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline" likely represents an organoiridium(III) complex incorporating 2-phenylquinoline as a cyclometalating ligand and (Z)-4-hydroxypent-3-en-2-one as an ancillary ligand. Based on analogous systems, iridium(III) complexes with 2-phenylquinoline derivatives are widely studied for their photophysical, electrochemical, and biological properties.

- 2-Phenylquinoline: A bioactive alkaloid isolated from Galipea longiflora with demonstrated gastroprotective effects . It serves as a cyclometalating ligand in iridium complexes, enabling strong metal-to-ligand charge transfer (MLCT) transitions critical for luminescence .

- Iridium: Iridium(III) centers in such complexes adopt octahedral geometries, with cyclometalating ligands (e.g., 2-phenylquinoline) and ancillary ligands (e.g., acac) dictating electronic and steric properties .

These complexes are synthesized via solid-state ligand exchange or solution-based protocols, though solubility challenges with 2-phenylquinoline-derived iridium dimers can necessitate unconventional methods . Applications span organic light-emitting diodes (OLEDs), electrochemiluminescence (ECL), and bioactive agents .

Eigenschaften

Molekularformel |

C35H28IrN2O2-2 |

|---|---|

Molekulargewicht |

700.8 g/mol |

IUPAC-Name |

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |

InChI |

InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |

InChI-Schlüssel |

MUXRGFSBMYEYSN-DVACKJPTSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |

Kanonische SMILES |

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Synthese von (Z)-4-Hydroxypent-3-en-2-on: Dies kann durch Aldolkondensation von Acetaldehyd und Aceton erreicht werden, gefolgt von selektiver Reduktion.

Komplexierung mit Iridium: Der Iridiumkomplex kann durch Reaktion von Iridiumtrichlorid mit 2-Phenylchinolin in Gegenwart eines geeigneten Liganden unter Inertgasatmosphäre hergestellt werden.

Bildung der endgültigen Verbindung: Der letzte Schritt beinhaltet die Koordination von (Z)-4-Hydroxypent-3-en-2-on mit dem Iridium-2-Phenylchinolin-Komplex unter kontrollierten Temperatur- und Druckbedingungen.

Industrielle Produktionsmethoden: Die industrielle Produktion kann kontinuierliche Fließsynthesetechniken umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Reaktoren und die präzise Kontrolle der Reaktionsparameter sind entscheidend für die Skalierung der Produktion.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe, was zur Bildung von Ketonen oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können die Doppelbindung in der Enon-Einheit in eine Einfachbindung umwandeln und so gesättigte Alkohole bilden.

Substitution: Die Phenylgruppe in 2-Phenylchinolin kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen und so verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter Verwendung geeigneter Katalysatoren und Lösungsmittel eingeführt werden.

Hauptprodukte:

Oxidation: Bildung von 4-Oxopent-3-en-2-on.

Reduktion: Bildung von 4-Hydroxypentan-2-on.

Substitution: Bildung substituierter Phenylchinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch die Koordination des Iridiumzentrums mit verschiedenen Substraten, was katalytische Umwandlungen erleichtert. Die molekularen Ziele umfassen organische Moleküle mit reaktiven funktionellen Gruppen, und die beteiligten Wege umfassen oft oxidative Addition, reduktive Eliminierung und Migrationsinsertion-Mechanismen.

Wirkmechanismus

The compound exerts its effects through the coordination of the iridium center with various substrates, facilitating catalytic transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion mechanisms.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Emission Wavelengths : pq-based complexes (e.g., Ir(2-phq)₂(acac)) emit in the red region (λem ~600 nm), while ppy-based complexes (e.g., Ir(ppy)₃) emit green (λem ~510 nm) due to ligand-centered π–π* transitions .

- Electrochemical Properties: Methylation of pq (e.g., 4-methyl-2-phenylquinoline) lowers oxidative potentials by 0.15 V, enhancing ECL efficiency .

Impact of Substituents on 2-Phenylquinoline

Functional groups on the pq ligand modulate bioactivity and photophysics:

Key Findings :

- Chloro Substituents : Enhance bioactivity by increasing ligand hydrophobicity and protein-binding affinity .

- Methyl Substituents : Improve ECL intensity by 30% compared to unmodified pq ligands .

Variation in Ancillary Ligands

Ancillary ligands influence solubility and charge transport:

Key Findings :

Key Findings :

- pq-based iridium complexes exhibit superior ECL due to higher MLCT efficiency and lower oxidation potentials .

Key Findings :

- Enantioselectivity: (R)-2-phenylquinoline inhibits bacterial efflux pumps 2× more effectively than the (S)-enantiomer .

- Chloro Derivatives: 4-Cl-pq complexes mitigate acetaminophen-induced liver damage in mice .

Biologische Aktivität

The compound (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline is an organometallic complex that has garnered attention for its potential biological activities, particularly in the fields of bioimaging and photodynamic therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 700.8 g/mol. Its structure includes a hydroxypentene moiety coordinated to an iridium center and a quinoline ligand, which contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 700.8 g/mol |

| IUPAC Name | (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline |

| InChI Key | MUXRGFSBMYEYSN-DVACKJPTSA-N |

The biological activity of this compound primarily stems from its luminescent properties, which are exploited in bioimaging applications. The iridium center facilitates phosphorescence, allowing for enhanced imaging contrast in biological systems. The mechanism involves energy absorption followed by light emission, which can be tuned based on the ligands attached to the iridium atom.

1. Bioimaging

Recent studies have explored the use of (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenylquinoline in bioimaging due to its luminescent properties. Research indicates that this compound can be used as a fluorescent probe for cellular imaging, providing insights into cellular processes at a molecular level .

2. Photodynamic Therapy (PDT)

The compound has also been investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells, making it a candidate for cancer treatment modalities .

Case Study 1: Bioimaging Efficacy

A study conducted by researchers at a leading university demonstrated the efficacy of this compound in imaging live cells. The results showed that cells treated with the iridium complex exhibited significantly enhanced fluorescence compared to traditional imaging agents, allowing for better visualization of cellular structures and dynamics .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. The findings indicated that upon light activation, the complex induced apoptosis in cancer cells through ROS generation. The study concluded that the compound's dual functionality as both an imaging agent and therapeutic agent could provide a novel approach to cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.